1-Ethyl-5-iodo-3-nitro-1H-pyrazole

Beschreibung

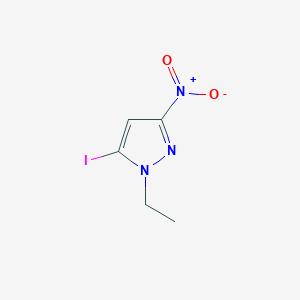

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H6IN3O2 |

|---|---|

Molekulargewicht |

267.02 g/mol |

IUPAC-Name |

1-ethyl-5-iodo-3-nitropyrazole |

InChI |

InChI=1S/C5H6IN3O2/c1-2-8-4(6)3-5(7-8)9(10)11/h3H,2H2,1H3 |

InChI-Schlüssel |

PMXTYHZMJNOQJP-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])I |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 5 Iodo 3 Nitro 1h Pyrazole and Structural Analogs

Transformations Involving the Iodo Group in Pyrazole (B372694) Derivatives

The iodine atom at the 5-position of the pyrazole ring is a key site for synthetic modification. Its susceptibility to various reactions allows for the introduction of new functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The iodo group in iodopyrazole derivatives readily participates in palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a prominent example. tandfonline.comwikipedia.org This reaction facilitates the formation of a carbon-carbon bond between the pyrazole ring and a terminal alkyne. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a versatile tool for synthesizing complex molecules under mild conditions, often at room temperature and in aqueous media. wikipedia.org

For instance, 1,3-disubstituted-5-chloro-4-iodopyrazoles can be selectively coupled with phenylacetylene (B144264) using a palladium catalyst (PdCl2(PPh3)2), a copper(I) co-catalyst (CuI), and a base like triethylamine (B128534) (Et3N) in a solvent such as dimethylformamide (DMF). tandfonline.com This reaction yields the corresponding 5-chloro-4-(phenylethynyl)pyrazoles in good yields. tandfonline.com The reactivity of the halogen in these reactions is dependent on the nature of the halide, with vinyl iodides being the most reactive. wikipedia.org This differential reactivity allows for selective couplings when multiple different halogens are present in the molecule. wikipedia.org

A study on the Sonogashira cross-coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene demonstrated the synthetic utility of this reaction. researchgate.net The reaction conditions and outcomes for various substituted iodopyrazoles are summarized in the table below.

| Reactant | Product | Yield (%) |

|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 85 |

| 1-(1-ethoxyethyl)-3-iodo-5-methyl-1H-pyrazole | 1-(1-ethoxyethyl)-5-methyl-3-(phenylethynyl)-1H-pyrazole | 78 |

| 1-(1-ethoxyethyl)-3-iodo-4,5-dimethyl-1H-pyrazole | 1-(1-ethoxyethyl)-4,5-dimethyl-3-(phenylethynyl)-1H-pyrazole | 65 |

Substitution Reactions of Halogenated Pyrazoles

Halogenated pyrazoles, including those with an iodo group, are versatile substrates for nucleophilic substitution reactions. evitachem.comacs.org The iodine atom in 1-Ethyl-5-iodo-3-nitro-1H-pyrazole can be displaced by various nucleophiles, enabling the introduction of different functional groups. evitachem.com For example, the reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) leads to the substitution of the chlorine atom with an azido (B1232118) group. mdpi.com

The reactivity of halogenated pyrazoles in substitution reactions is influenced by the position of the halogen on the ring and the presence of other substituents. mdpi.combeilstein-archives.org The most nucleophilic position on the pyrazole ring is typically the C4 position. mdpi.com Direct halogenation at this position can be achieved using reagents like N-bromosuccinimide (NBS). mdpi.com Halogenation at the C5 position, which has the most acidic proton, can be accomplished using a base like n-butyllithium followed by a halogen source. mdpi.com

Reactivity of the Nitro Group in Pyrazole Systems

The nitro group at the C3 position significantly influences the chemical properties and reactivity of the pyrazole ring.

Derivatization and Further Transformations of Nitropyrazoles

The nitro group itself can be chemically transformed. A common reaction is the reduction of the nitro group to an amino group. evitachem.com This transformation can be achieved using reducing agents like hydrogen gas with a palladium on carbon catalyst or tin(II) chloride. evitachem.com The resulting aminopyrazoles are valuable intermediates for the synthesis of various heterocyclic compounds and other functionalized molecules. mdpi.compreprints.org For example, 4-amino-pyrazole-3-carboxylic esters serve as key intermediates in the synthesis of pharmaceuticals like Sildenafil. mdpi.compreprints.org

Furthermore, the introduction of additional nitro groups or other energetic functionalities to the pyrazole ring is a strategy employed in the development of energetic materials. nih.govresearchgate.netacs.org The presence of multiple nitro groups can enhance the density and oxygen balance of the resulting compounds. nih.gov

Influence of Nitro Group on Ring Reactivity

The electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution and influences the acidity of the ring protons. ontosight.ainih.gov The position of the nitro group affects the basicity of the pyrazole ring, with the effect being more pronounced when the nitro group is adjacent to the pyridine-like nitrogen atom. nih.gov This modification of the electronic properties of the pyrazole ring can direct the regioselectivity of subsequent reactions. acs.org For instance, the presence of a nitro group can facilitate nucleophilic aromatic substitution reactions. acs.org

Intramolecular Cyclization and Rearrangement Processes

Pyrazole derivatives, particularly those with appropriately positioned functional groups, can undergo intramolecular cyclization and rearrangement reactions to form fused heterocyclic systems. preprints.orgoup.comorganic-chemistry.orgorientjchem.org

For example, the presence of adjacent azide and nitro groups on a pyrazole ring can lead to intramolecular cyclization to form a furoxan ring upon heating. mdpi.compreprints.org However, in some cases, unexpected rearrangements can occur. For instance, the thermolysis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole in acetic acid resulted in a rearrangement to form 5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate, rather than the expected furoxan. mdpi.com This unusual rearrangement involves the reduction of the azido group and the oxidation of the methyl group. mdpi.com

Another example of intramolecular cyclization is the reaction of hydrazones with formyl or keto groups in the presence of a Lewis acid to produce pyrazole and pyrazoline derivatives. oup.com Additionally, pyrano[2,3-c]pyrazole derivatives can be synthesized through a four-component reaction involving benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. acs.org The proposed mechanism involves a Michael addition followed by intramolecular cyclization and tautomerization. acs.org

Stability and Reaction Pathways under Various Conditions

The stability and reactivity of this compound are dictated by the interplay of its functional groups—the ethyl group at the 1-position, the nitro group at the 3-position, and the iodine atom at the 5-position—within the pyrazole ring. While specific experimental data for this compound is limited in publicly accessible literature, a comprehensive understanding of its behavior can be extrapolated from studies on its structural analogs, particularly other nitropyrazoles. These investigations shed light on the thermal and photochemical stability of the molecule, as well as its propensity to undergo various chemical transformations.

For instance, comparative studies on dinitropyrazole isomers indicate that the position of the nitro groups significantly affects thermal stability. bohrium.com The decomposition of many nitropyrazoles is believed to commence with the cleavage of the C-NO2 bond, leading to the release of nitrogen dioxide and subsequent ring degradation. In some cases, particularly for N-nitro pyrazoles, an N-to-C migration of the nitro group has been observed as the rate-limiting step in their decomposition. bohrium.com

The thermal decomposition of nitropyrazoles can be influenced by factors such as heating rate and the surrounding atmosphere. The table below summarizes thermal decomposition data for some representative nitropyrazole analogs.

| Compound | Decomposition Temperature (°C) | Method | Key Observations |

|---|---|---|---|

| 3,4-Dinitropyrazole | ~250-300 | DSC/TGA | Decomposition starts after melting. |

| 1,3-Dinitropyrazole | ~150-200 | DSC/TGA | N-to-C nitro group migration precedes decomposition. |

| 1,4-Dinitropyrazole | ~100-150 | DSC/TGA | Lower stability compared to C-nitropyrazoles. |

It is important to note that the presence of the N-ethyl group in this compound may influence its thermal stability compared to N-unsubstituted analogs. Research on highly nitrated pyrazole isomers has shown that the substitution pattern dramatically affects physicochemical properties, including decomposition temperature. nih.gov

The photochemical behavior of nitroaromatic compounds, a class to which this compound belongs, has been a subject of interest due to their environmental persistence and potential for light-induced transformations. While specific photolysis studies on this compound are not available, the general principles of nitroaromatic photochemistry can be applied.

Nitroaromatic compounds can absorb ultraviolet radiation, leading to the formation of excited states that can undergo various reactions. These can include intramolecular rearrangements, reduction of the nitro group, or cleavage of substituents. The presence of the iodine atom in this compound introduces the possibility of carbon-iodine bond homolysis upon irradiation, which would generate radical intermediates.

The electron-deficient nature of the pyrazole ring in this compound, enhanced by the strong electron-withdrawing nitro group, makes it susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom at the 5-position is a relatively good leaving group, making this position a prime target for nucleophilic attack.

The general mechanism for SNAr reactions on such activated heterocyclic systems involves the formation of a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the leaving group. The negative charge of this intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the iodide ion restores the aromaticity of the pyrazole ring.

Common nucleophiles that could react with this compound include alkoxides, amines, and thiols. The rate of these reactions would be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Theoretical studies on halonitroarenes have shown that the activation of the aromatic ring by the nitro group is crucial for these substitution reactions to occur at a practical rate. mdpi.com

The nitro group of this compound can be reduced to an amino group under various conditions, providing a pathway to synthesize 5-iodo-1-ethyl-1H-pyrazol-3-amine. This transformation is a common and important reaction for nitroaromatic and nitroheterocyclic compounds.

Several reducing agents are effective for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods for the reduction of nitro groups include:

Catalytic Hydrogenation: This method typically employs a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. It is a clean and efficient method, although it can sometimes lead to the reduction of other functional groups or dehalogenation.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective methods for nitro group reduction.

Tin(II) Chloride (SnCl2): This is a milder reducing agent that is often used when other reducible functional groups are present that need to be preserved.

The general reaction for the reduction of the nitro group is as follows:

R-NO₂ + [Reducing Agent] → R-NH₂

The resulting amino-pyrazole derivative would have significantly different electronic properties and reactivity compared to the parent nitro compound.

Applications of 1 Ethyl 5 Iodo 3 Nitro 1h Pyrazole and Substituted Pyrazole Scaffolds in Chemical Research and Development

Role as Versatile Intermediates in Organic Synthesis

1-Ethyl-5-iodo-3-nitro-1H-pyrazole and related substituted pyrazoles are highly valued as intermediates in organic synthesis. evitachem.com The presence of multiple functional groups on the pyrazole (B372694) ring allows for a wide range of chemical transformations. The iodine atom, for instance, can be readily replaced through nucleophilic substitution reactions or participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Negishi reactions. evitachem.comnih.gov This facilitates the introduction of various aryl, alkyl, or acetylenic groups.

Furthermore, the nitro group can be chemically reduced to an amino group, which opens up another avenue for derivatization. evitachem.com This conversion is a key step in the synthesis of many complex heterocyclic systems. The ethyl group at the N1 position enhances solubility in organic solvents and provides steric and electronic influence on the reactivity of the pyrazole ring. This combination of reactive sites makes iodinated and nitrated pyrazoles powerful tools for building diverse molecular libraries. nih.govarkat-usa.org

Table 1: Functional Groups of this compound and Their Synthetic Roles

| Functional Group | Position | Key Reactions | Synthetic Utility |

| Iodo | C5 | Nucleophilic Substitution, Suzuki-Miyaura Coupling, Negishi Coupling, Sonogashira Coupling | Introduction of diverse substituents (aryl, alkyl, etc.) to build molecular complexity. nih.govarkat-usa.org |

| Nitro | C3 | Reduction to Amino Group | Creation of aminopyrazole intermediates, essential for forming fused heterocyclic systems. evitachem.comnih.gov |

| Ethyl | N1 | N/A (Modulator) | Influences solubility and modulates the electronic properties and reactivity of the pyrazole ring. |

One of the most significant applications of substituted pyrazoles is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. nih.gov These fused bicyclic structures are of great interest in medicinal chemistry and materials science due to their biological activities and photophysical properties. nih.govrsc.org

The synthesis of pyrazolo[1,5-a]pyrimidines often begins with an aminopyrazole intermediate. nih.govnih.gov this compound serves as an ideal precursor for this process. The synthetic route involves the reduction of the C3-nitro group to a primary amine (1-ethyl-5-iodo-1H-pyrazol-3-amine). evitachem.com This aminopyrazole can then undergo cyclocondensation with a suitable 1,3-dielectrophile, such as a β-enaminone or an α,β-unsaturated carbonyl compound, to construct the pyrimidine (B1678525) ring, yielding the final pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov The versatility of this method allows for the creation of a wide array of substituted pyrazolo[1,5-a]pyrimidines by varying the substituents on both the initial pyrazole and the cyclizing partner. nih.gov

The utility of this compound extends beyond specific heterocyclic systems to its broader role as a foundational building block for complex molecules. evitachem.com The ability to selectively functionalize the pyrazole at different positions through a sequence of reactions makes it a strategic starting material. nih.gov For example, the iodine at the C5 position can be used as a handle for introducing complex fragments via cross-coupling reactions, while the nitro group at C3 can be transformed into other functionalities or used to direct further substitutions. evitachem.comarkat-usa.org This step-wise, controlled modification allows chemists to construct intricate molecular architectures with high precision, which is essential for developing new drugs and materials. evitachem.comnih.gov

Utilization in Energetic Materials Research

Nitropyrazoles are a significant class of compounds in the field of energetic materials. nih.gov Their high nitrogen content and the energy released upon decomposition make them attractive candidates for the development of new explosives and propellants. The presence of the nitro group in this compound makes it a compound of interest for this research area. Fused-heterocyclic frameworks based on nitropyrazoles have been shown to yield energetic materials with desirable properties, such as high density and thermal stability. nih.gov Research in this area often focuses on synthesizing novel fused structures, and nitropyrazoles like the title compound can serve as key intermediates in these synthetic pathways. nih.gov

Ligand Design and Coordination Chemistry

Substituted pyrazoles are widely recognized for their ability to act as ligands in coordination chemistry. arkat-usa.org The nitrogen atoms of the pyrazole ring can coordinate with a variety of metal ions, forming stable complexes. The specific substituents on the pyrazole ring, such as the ethyl, iodo, and nitro groups in this compound, play a crucial role in modulating the electronic properties of the ligand. These modifications can fine-tune the stability and reactivity of the resulting metal complexes, making them suitable for applications in catalysis and materials science.

Applications in Agrochemical and Industrial Chemistry (e.g., Dyes, Fluorescent Substances)

The pyrazole scaffold is a common feature in many agrochemicals, and derivatives have shown promise as pesticides. smolecule.com Furthermore, the photophysical properties of pyrazole derivatives and the heterocyclic systems derived from them, like pyrazolo[1,5-a]pyrimidines, make them interesting for applications in industrial chemistry. nih.gov These compounds can exhibit fluorescence, making them suitable for use as dyes, pigments, or functional components in advanced materials. evitachem.comnih.gov The structural diversity that can be achieved starting from intermediates like this compound allows for the tuning of these optical properties.

Development of Molecular Probes and Sensors

The fluorescent properties of certain pyrazole derivatives are also harnessed in the development of molecular probes and sensors. evitachem.comnih.gov A molecular sensor typically consists of a fluorophore (the signaling unit) linked to a receptor that selectively binds to a target analyte. The binding event causes a change in the fluorescence signal. The pyrazolo[1,5-a]pyrimidine system, accessible from pyrazole precursors, is an example of a scaffold with tunable photophysical properties suitable for such applications. nih.gov By strategically modifying the structure, researchers can design probes that are sensitive and selective for specific ions or biomolecules.

Current Challenges and Future Research Directions in the Chemistry of Polysubstituted Pyrazoles

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of polysubstituted pyrazoles like 1-Ethyl-5-iodo-3-nitro-1H-pyrazole often involves multi-step processes that can be resource-intensive and generate significant waste. A primary challenge lies in developing more efficient and environmentally benign synthetic methodologies.

Traditional methods for pyrazole (B372694) synthesis, such as the Knorr cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, have been the cornerstone for years. mdpi.comnih.gov However, these methods can sometimes lead to mixtures of regioisomers and require harsh reaction conditions. mdpi.com For a specifically substituted pyrazole like this compound, achieving the desired substitution pattern with high regioselectivity and yield is a significant hurdle. One common synthetic approach involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent, which necessitates careful control over the reaction conditions to maximize the yield of the target molecule. evitachem.com

Future research is increasingly directed towards "green" chemistry principles to mitigate the environmental impact of chemical synthesis. nih.gov This includes the use of less hazardous solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave-assisted organic synthesis (MAOS). nih.govtandfonline.com MAOS has shown promise in reducing reaction times and improving yields for pyrazole derivatives. tandfonline.com The development of one-pot, multicomponent reactions (MCRs) is another promising avenue, offering a streamlined approach to constructing complex molecules like polysubstituted pyrazoles from simple starting materials in a single step, thereby increasing efficiency and reducing waste. rsc.org Researchers are also exploring the use of alternative and safer reagents, such as semicarbazide (B1199961) hydrochloride as a substitute for the more toxic hydrazine in certain pyrazole syntheses. rsc.org

A key objective is the development of synthetic routes that are not only high-yielding and regioselective but also atom-economical, minimizing the formation of byproducts. nih.gov The synthesis of this compound could benefit from these advancements, leading to more sustainable and cost-effective production methods.

Exploration of Novel Reactivity Patterns and Transformations

The unique substitution pattern of this compound, featuring an ethyl group, an iodine atom, and a nitro group, imparts distinct chemical properties and opens up avenues for exploring novel reactivity. evitachem.com The presence of both an electron-withdrawing nitro group and a versatile iodine atom on the pyrazole ring makes it a valuable scaffold for further chemical modifications.

The iodine atom at the 5-position is a particularly useful handle for introducing further diversity. It can be readily displaced by various nucleophiles through substitution reactions, allowing for the synthesis of a wide range of derivatives. evitachem.com Furthermore, the iodine atom facilitates participation in cross-coupling reactions, such as the Sonogashira coupling with alkynes, to form new carbon-carbon bonds. arkat-usa.org

The nitro group at the 3-position also offers significant opportunities for chemical transformation. It can be reduced to an amino group, which can then be further functionalized. evitachem.com This conversion dramatically alters the electronic properties of the pyrazole ring and can lead to compounds with different biological activities. The reactivity of the nitro group can also be harnessed in cycloaddition reactions.

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in modern chemical research, offering deep insights into the structure, properties, and reactivity of molecules. For a compound like this compound, advanced computational studies can play a pivotal role in several areas.

Density Functional Theory (DFT) calculations, for instance, can be employed to understand the electronic structure and predict the reactivity of the molecule. mdpi.com These calculations can help rationalize the regioselectivity observed in synthetic reactions and guide the design of new reactions with desired outcomes. For example, by calculating the electron density at different positions on the pyrazole ring, researchers can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com

Computational methods are also crucial for elucidating reaction mechanisms. nih.gov By modeling the transition states and intermediates of a reaction, researchers can gain a detailed understanding of how the reaction proceeds. This knowledge is invaluable for optimizing reaction conditions and for designing more efficient catalysts. In the context of this compound, computational studies could be used to investigate the mechanisms of its various transformations, such as nucleophilic substitution at the iodine-bearing carbon or reduction of the nitro group.

Furthermore, computational screening can accelerate the discovery of new derivatives with desired properties. By calculating properties such as binding affinities to biological targets, researchers can prioritize which derivatives to synthesize and test, thereby saving time and resources. For energetic materials based on nitro-substituted pyrazoles, computational methods are used to predict key performance indicators like detonation velocity and pressure, as well as thermal stability. researchgate.netrsc.orgnih.gov

Integration with Emerging Technologies in Chemical Synthesis

The field of chemical synthesis is being revolutionized by the integration of emerging technologies. These technologies offer unprecedented control over reaction parameters, leading to improved efficiency, safety, and scalability. For the synthesis of polysubstituted pyrazoles like this compound, these technologies hold immense promise.

Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of pyrazoles. mdpi.comrsc.orggalchimia.com In a flow reactor, reagents are continuously pumped through a heated and pressurized tube or chip. nih.govmit.edu This setup allows for precise control over reaction time, temperature, and mixing, often leading to higher yields and purities compared to traditional batch methods. galchimia.com The small reaction volumes in flow reactors also enhance safety, especially when dealing with hazardous reagents or intermediates. nih.gov The synthesis of pyrazoles has been successfully demonstrated using flow chemistry, highlighting its potential for producing these important heterocyles in a more efficient and scalable manner. mdpi.comrsc.orggalchimia.comnih.govmit.edu

The integration of in-line purification and analysis techniques with flow synthesis can create fully automated "assembly-line" systems for the production of complex molecules. nih.govmit.edu This approach allows for the rapid synthesis and modification of a pyrazole core, enabling the efficient exploration of a broad chemical space. nih.gov

Other emerging technologies, such as photoredox catalysis and electrochemistry, are also being explored for pyrazole synthesis. nih.gov These methods often proceed under mild conditions and can enable novel transformations that are not possible with traditional thermal methods. The application of these technologies to the synthesis of this compound could lead to more sustainable and efficient synthetic routes and open up new avenues for its chemical modification.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Ethyl-5-iodo-3-nitro-1H-pyrazole?

- Methodological Answer : The compound is typically synthesized via sequential functionalization of the pyrazole ring. A common approach involves:

- Step 1 : Ethylation of the pyrazole nitrogen using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate .

- Step 2 : Nitration at the 3-position using a nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to minimize side reactions .

- Step 3 : Iodination at the 5-position via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) .

- Key Consideration : Regioselectivity during iodination must be validated via NMR or X-ray crystallography to confirm positional accuracy .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of adjacent positions, facilitating Suzuki-Miyaura or Ullmann couplings. For example:

- Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids to functionalize the 5-iodo position .

- Monitor reaction progress via TLC or HPLC to optimize conditions (e.g., solvent: THF/H₂O, 50–80°C) .

- Caution : Nitro groups may decompose under prolonged heating; reaction times should be minimized .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of iodopyrazole derivatives?

- Methodological Answer : Conflicting geometries (e.g., bond angles, torsional strain) arise from varying synthetic conditions or polymorphism. To resolve this:

- Perform single-crystal X-ray diffraction (SCXRD) and compare with datasets in the Cambridge Structural Database (CSD) .

- Use software like Mercury 4.0 to analyze hydrogen-bonding patterns and π-stacking interactions, which influence molecular packing .

- Example : A 2018 study on ethyl 1-benzyl-5-phenyl-1H-pyrazole-3-carboxylate revealed deviations in dihedral angles (±5°) due to solvent polarity during crystallization .

Q. What strategies mitigate competing side reactions during regioselective iodination of nitro-substituted pyrazoles?

- Methodological Answer : Competing iodination at undesired positions (e.g., 4-position) can be minimized by:

- Steric Control : Introducing bulky substituents (e.g., ethyl groups) to block alternative sites .

- Electronic Control : Adjusting solvent polarity (e.g., DMF vs. DCM) to stabilize transition states favoring 5-iodination .

- Validation : Use LC-MS to quantify byproducts and optimize reaction stoichiometry (e.g., 1.2 equiv. NIS) .

Q. How do computational methods predict the bioactivity of this compound against bacterial targets?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). The nitro group may act as a hydrogen-bond acceptor, while iodine enhances lipophilicity .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability under physiological conditions .

- Validation : Compare predictions with in vitro MIC assays against E. coli and S. aureus .

Contradiction Analysis

Q. Why do conflicting reports exist on the antimicrobial efficacy of nitro-iodopyrazoles?

- Resolution Strategy : Discrepancies often stem from:

- Strain Variability : Use standardized ATCC strains and CLSI guidelines for MIC testing .

- Solubility Issues : The compound’s low aqueous solubility (logP ≈ 2.8) may skew results; employ DMSO carriers with ≤1% concentration to avoid cytotoxicity .

- Metabolic Stability : Nitroreductase activity in bacterial cultures can degrade the nitro group, reducing efficacy. Use anaerobic conditions or nitroreductase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.